Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate is a versatile small molecule scaffold with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, known for its wide range of applications in medicinal chemistry and material science .
Mechanism of Action
Biochemical Pathways
Imidazo[1,2-a]pyridines, the core structure of this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Result of Action
The molecular and cellular effects of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and the presence of other molecules or ions in the environment . .
Preparation Methods
The synthesis of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a pyridine derivative with an imidazole precursor, followed by formylation and esterification reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is utilized in material science for developing new materials with unique properties.
Comparison with Similar Compounds
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate: This compound has a similar structure but differs in the position of the formyl group, which can affect its reactivity and applications.
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Another related compound with different functional groups, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the versatility it offers for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-8(6-13)5-12(9)4-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWYBOOALKYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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